2-(5-Cyclopropylisoxazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopropylisoxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C8H8N2O It features a cyclopropyl group attached to an isoxazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropyl and acetonitrile groups. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropylisoxazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The isoxazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(5-Cyclopropylisoxazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of materials with specialized properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropylisoxazol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylisoxazol-3-yl)acetonitrile
- 2-(5-Phenylisoxazol-3-yl)acetonitrile
- 2-(5-Ethylisoxazol-3-yl)acetonitrile
Uniqueness
2-(5-Cyclopropylisoxazol-3-yl)acetonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
2-(5-cyclopropyl-1,2-oxazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-3-7-5-8(11-10-7)6-1-2-6/h5-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZAIDIQTXXFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.